molecular formula C29H28ClN5O3S B2924664 N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 392680-14-7

N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2924664
CAS No.: 392680-14-7
M. Wt: 562.09
InChI Key: ZQQLGIVKEOWFLL-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4, a methylene-linked 4-methoxyphenyl acetamide at position 3, and a thioether bridge connecting a 3,4-dihydroquinoline moiety. While direct synthesis data for this compound is absent in the provided evidence, analogous triazole-acetamide derivatives are typically synthesized via nucleophilic substitution or cycloaddition reactions, as seen in related studies .

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN5O3S/c1-38-24-13-11-20(12-14-24)16-27(36)31-18-26-32-33-29(35(26)23-9-4-8-22(30)17-23)39-19-28(37)34-15-5-7-21-6-2-3-10-25(21)34/h2-4,6,8-14,17H,5,7,15-16,18-19H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQLGIVKEOWFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological properties. The presence of a chlorophenyl group and a methoxyphenyl group enhances its lipophilicity and biological interactions. The 3,4-dihydroquinoline moiety is also significant for its pharmacological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.

CompoundActivityReference
Triazole derivativesAntibacterial
Triazole derivativesAntifungal

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. A related compound demonstrated significant cytotoxic effects on glioma cells by inducing apoptosis through multiple pathways, including inhibition of AMPK and activation of necroptosis. This suggests that this compound may also possess similar properties.

Mechanistic Insights

Molecular docking studies are essential for understanding how these compounds interact at the molecular level. For instance, docking studies have revealed that triazole derivatives can effectively bind to target enzymes involved in cancer progression and microbial resistance.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of triazole compounds against various pathogens. The results indicated that compounds with similar structural motifs to this compound showed IC50 values in the low micromolar range against resistant bacterial strains.
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The study found that specific substitutions on the triazole ring significantly enhanced anticancer activity, suggesting a structure–activity relationship that could be leveraged for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazole-acetamide derivatives with diverse biological activities. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Biological Activity / Notes Reference
Target Compound: N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide Not explicitly provided ~600 (estimated) 1,2,4-triazole, thioether, dihydroquinoline, 4-methoxyphenyl acetamide Likely nucleophilic substitution or cycloaddition Hypothesized enzyme inhibition (e.g., kinase or protease) N/A
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide C21H14N5OSCl3 490.793 Triazole, pyridinyl, dichlorophenyl acetamide Not specified Potential cytotoxic or antimicrobial agent
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) acetamide C19H14ClN5O2S3 487.96 Thiadiazole, oxadiazole, 4-chlorophenyl, benzylthio Reflux with K2CO3 in acetone Cytotoxic activity evaluated
2-Chloro-N-(4-oxo-2-quinazolin-3(3H)-yl) acetamide derivatives C12H10ClN3O2 263.68 Quinazolinone, chloroacetamide Reaction with chloroacetyl chloride Cytotoxic conjugates with oxadiazole moieties
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide C17H17NO3 283.32 Acetylphenoxy, o-tolyl acetamide Not specified Safety hazards include skin/eye irritation

Key Findings:

Thiadiazole-oxadiazole hybrids (e.g., ) exhibit cytotoxicity, suggesting the target compound may share similar antiproliferative properties due to its triazole-thioether linkage.

Synthetic Routes :

  • Most analogs (e.g., ) employ nucleophilic displacement or cycloaddition, often using acetone or acetonitrile as solvents with bases like K2CO3 or triethylamine. The target compound likely follows analogous steps.

Safety Considerations: Acetamide derivatives like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide require precautions for skin/eye contact, suggesting the target compound may necessitate similar handling protocols.

Molecular Weight and Complexity :

  • The target compound’s higher molecular weight (~600 vs. 263–490 g/mol for others) may influence pharmacokinetics, such as absorption or half-life, compared to simpler derivatives .

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